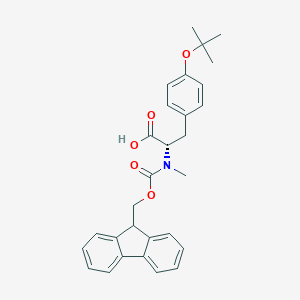

Fmoc-N-Me-Tyr(tBu)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLSDEYZKFJXFT-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576956 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133373-24-7 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Tyr(tBu)-OH is a synthetically modified amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique N-methylated backbone and protected side chain offer distinct advantages in modulating the physicochemical and biological properties of peptides. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and strategic applications of this compound in peptide research and drug discovery.

Core Chemical Properties

This compound, systematically named (2S)-2-[--INVALID-LINK--amino]-3-[4-(tert-butoxy)phenyl]propanoic acid, is a white crystalline powder. The presence of the N-methyl group introduces steric hindrance, which can significantly influence peptide conformation and resistance to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) protecting group on the tyrosine side chain are key features for its application in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₁NO₅ | [1][2][3][4] |

| Molecular Weight | 473.56 g/mol | [1][2][4] |

| CAS Number | 133373-24-7 | [1][2][3][4] |

| Appearance | White powder or crystals | [1] |

| Melting Point | 186-191 °C | [1][5] |

| Optical Activity | [α]22/D -49.0°, c = 0.5% in DMF | [1] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

| Storage | 2-8°C | [1][6] |

Strategic Importance in Peptide Synthesis

The incorporation of N-methylated amino acids like this compound into peptide sequences is a powerful strategy to enhance their therapeutic potential. N-methylation can:

-

Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the peptide's half-life in vivo.

-

Enhance Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.

-

Modulate Conformation: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the secondary structure and potentially locking the peptide into a bioactive conformation. This can lead to improved receptor affinity and selectivity.

Experimental Protocols

The successful incorporation of this compound into a growing peptide chain requires optimized protocols to overcome the steric hindrance associated with N-methylated amino acids, which makes peptide bond formation more challenging.

Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the peptide-resin is a standard procedure in SPPS.

Materials:

-

Fmoc-peptide-resin

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the Fmoc-peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

Wash the resin with DMF (3 x 1 min).

Coupling of this compound

Due to the increased steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. The use of more potent activating agents like HATU is recommended.

Materials:

-

Deprotected peptide-resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is crucial for sterically hindered amino acids.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative result indicates a complete reaction.

-

If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound (double coupling).

-

Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the utilization of this compound in solid-phase peptide synthesis.

Conclusion

This compound is a valuable building block for the synthesis of peptides with enhanced pharmaceutical properties. Its strategic use allows for the fine-tuning of peptide stability, permeability, and conformation. While its incorporation presents synthetic challenges due to steric hindrance, the use of optimized protocols with potent coupling reagents like HATU enables its efficient integration into peptide sequences. A thorough understanding of its chemical properties and the impact of N-methylation is essential for leveraging this powerful tool in the design and development of next-generation peptide therapeutics.

References

- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-N-Me-Tyr(tBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-N-Me-Tyr(tBu)-OH, an essential N-methylated and protected amino acid derivative for solid-phase peptide synthesis (SPPS). The document details its chemical structure, physicochemical properties, and synthesis methodologies. Detailed experimental protocols for both solid-phase and a representative solution-phase synthesis are provided, along with characterization data. Furthermore, this guide illustrates the importance of N-methylated amino acids in peptide drug design and provides a conceptual framework for their role in modulating signaling pathways.

Introduction

N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability against enzymatic degradation, increase membrane permeability, and modulate conformation, thereby influencing biological activity and bioavailability. This compound, with its N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-alpha methylation, and a tert-butyl (tBu) protected tyrosine side chain, is a valuable building block for the synthesis of peptides with these enhanced characteristics. The orthogonal protection strategy, where the Fmoc group is base-labile and the tBu group is acid-labile, allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.

Chemical Structure and Properties

This compound is a derivative of the amino acid tyrosine, featuring key modifications for its application in peptide synthesis.

Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | [1] |

| CAS Number | 133373-24-7 | [2][3][4][5] |

| Molecular Formula | C₂₉H₃₁NO₅ | [2][3][4][5] |

| Molecular Weight | 473.56 g/mol | [2][4] |

| Appearance | White powder or crystals | [2][6] |

| Melting Point | 186-191 °C | [2][7] |

| Optical Activity | [α]²²/D -49.0°, c = 0.5% in DMF | [2] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including solid-phase and solution-phase approaches.

Solid-Phase Synthesis

A common and efficient method for the synthesis of Fmoc-N-methylated amino acids involves a solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[8] This method, adapted from the Biron-Kessler method, allows for efficient N-methylation with minimal purification steps.[8]

Figure 2: Solid-phase synthesis workflow for this compound.

Experimental Protocol: Solid-Phase Synthesis

This protocol is adapted from the general procedure for the synthesis of Fmoc-N-methylated amino acids on 2-CTC resin.[8]

-

Resin Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Add a solution of Fmoc-Tyr(tBu)-OH (1.5 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Shake for 2 hours. Cap any remaining active sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Sulfonylation: Swell the resin in N-methyl-2-pyrrolidone (NMP). Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 eq) and collidine (4 eq) in NMP. Shake for 2 hours.

-

N-Methylation: Wash the resin with anhydrous tetrahydrofuran (THF). Add a solution of methyl iodide (MeI) or dimethyl sulfate ((MeO)₂SO₂) (10 eq) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) (5 eq) in THF. Shake overnight.

-

Desulfonylation: Wash the resin with THF. Treat the resin with a solution of 2-mercaptoethanol (10 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq) in NMP. Shake for 1 hour.

-

Fmoc Protection: Wash the resin with NMP. Add a solution of Fmoc-OSu (3 eq) and DIPEA (3 eq) in NMP. Shake for 2 hours.

-

Cleavage from Resin: Wash the resin with NMP, DCM, and methanol and dry under vacuum. Cleave the product from the resin using a solution of 0.5% trifluoroacetic acid (TFA) in DCM. Collect the filtrate and neutralize with pyridine. Evaporate the solvent to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Representative Solution-Phase Synthesis

Figure 3: Representative solution-phase synthesis of this compound.

Experimental Protocol: Representative Solution-Phase Synthesis

This protocol is a generalized representation and may require optimization.

-

Oxazolidinone Formation: Dissolve Fmoc-Tyr(tBu)-OH in toluene. Add paraformaldehyde (excess) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture with a Dean-Stark trap to remove water. Monitor the reaction by TLC until completion.

-

Reductive Opening: Cool the reaction mixture and evaporate the solvent. Dissolve the crude oxazolidinone in DCM. Add triethylsilane and a Lewis acid (e.g., BF₃·OEt₂). Stir the reaction at room temperature until the oxazolidinone is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent and purify the crude product by column chromatography on silica gel.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Characterization Data for this compound

| Analysis | Expected Results |

| ¹H NMR | Characteristic signals for the Fmoc, N-methyl, t-butyl, and tyrosine protons. Specific peak assignments are not widely published but would be expected in the aromatic, aliphatic, and protecting group regions. |

| ¹³C NMR | Signals corresponding to all carbon atoms in the molecule, confirming the carbon skeleton. |

| Mass Spectrometry | Expected [M+H]⁺ ion at m/z 474.23. Fragmentation patterns would show losses of the t-butyl group and the Fmoc group. |

| HPLC Purity | Typically ≥97% after purification. |

| Yield | Varies depending on the synthetic route and scale. Solid-phase synthesis often provides high yields. |

Role in Peptide Synthesis and Drug Development

The incorporation of this compound into a peptide sequence is achieved using standard solid-phase peptide synthesis protocols. The N-methylation can have profound effects on the resulting peptide's properties.

Figure 4: Workflow for incorporating this compound in SPPS.

Impact on Signaling Pathways

Tyrosine residues are frequently involved in cellular signaling through phosphorylation by tyrosine kinases. N-methylation of a tyrosine-containing peptide can influence its interaction with kinases and phosphatases, as well as its binding to receptor tyrosine kinases (RTKs) or intracellular signaling proteins containing SH2 domains. This modulation can either enhance or inhibit downstream signaling cascades.

Figure 5: Conceptual role of an N-methylated tyrosine peptide in RTK signaling.

Conclusion

This compound is a key building block for the synthesis of N-methylated peptides with potentially improved therapeutic properties. The synthetic methods outlined in this guide provide a framework for its preparation, and the characterization data serves as a benchmark for quality control. The strategic incorporation of this and other N-methylated amino acids into peptide sequences offers a powerful tool for researchers and drug developers to fine-tune the pharmacological profiles of next-generation peptide therapeutics.

References

- 1. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fmoc-N-Me-Tyr(tBu)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methylation of peptides is a pivotal strategy in medicinal chemistry for enhancing pharmacokinetic properties, including metabolic stability and membrane permeability. Fmoc-N-Me-Tyr(tBu)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing an N-methylated tyrosine residue. This modification, however, presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions and increase the risk of racemization. This technical guide provides an in-depth analysis of the function of this compound in peptide synthesis, including its impact on peptide properties, detailed experimental protocols for its use, and a discussion of the associated challenges and mitigation strategies. Furthermore, this guide explores the role of N-methylated tyrosine-containing peptides in biological signaling, with a focus on opioid receptor modulation.

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

Peptides are highly specific and potent therapeutic agents, but their clinical utility is often limited by poor metabolic stability and low membrane permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, is a powerful tool to overcome these limitations.

The incorporation of an N-methyl group confers several advantageous properties to a peptide:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage by proteases.

-

Increased Membrane Permeability: The removal of the amide proton reduces the hydrogen bonding capacity of the peptide backbone, leading to increased lipophilicity and improved passive diffusion across cell membranes.

-

Conformational Rigidity: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined secondary structure and potentially higher receptor binding affinity and selectivity.

This compound is a commercially available amino acid derivative designed for the seamless incorporation of N-methylated tyrosine into a peptide sequence using the well-established Fmoc/tBu orthogonal strategy in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group and is labile to basic conditions (e.g., piperidine), while the tBu (tert-butyl) group protects the hydroxyl function of the tyrosine side chain and is labile to acidic conditions (e.g., trifluoroacetic acid).

The Role and Challenges of this compound in Peptide Synthesis

The primary function of this compound is to serve as a building block for introducing an N-methylated tyrosine residue at a specific position within a peptide sequence during SPPS. While the benefits of N-methylation are significant, the synthetic process is not without its challenges.

The main obstacle in the incorporation of N-methylated amino acids is the steric hindrance posed by the N-methyl group. This steric bulk decreases the nucleophilicity of the secondary amine, making the subsequent coupling of the next amino acid in the sequence significantly more difficult than coupling to a primary amine. This can result in:

-

Lower coupling efficiency: Incomplete coupling reactions lead to the formation of deletion sequences, which are impurities that can be difficult to remove during purification.

-

Increased racemization: The harsh conditions often required to drive the coupling reaction to completion, such as the use of more potent coupling reagents and extended reaction times, can increase the risk of racemization at the α-carbon of the activated amino acid.

To overcome these challenges, specialized protocols and reagents are often employed, including:

-

High-potency coupling reagents: Reagents such as HATU, HCTU, and COMU are more effective than standard coupling reagents like HBTU for coupling to sterically hindered N-methylated amines.

-

Microwave-assisted peptide synthesis (MWASPS): Microwave irradiation can significantly accelerate the coupling reaction, allowing for shorter reaction times and potentially reducing the extent of side reactions.

-

Double coupling: Repeating the coupling step can help to ensure the reaction goes to completion.

Quantitative Data on the Impact of N-Methylation

While direct, head-to-head quantitative data on the coupling efficiency and racemization of this compound versus its non-methylated counterpart under identical conditions is not extensively available in the public domain, the following tables summarize the expected trends and the impact of N-methylation on the biological activity of a well-studied class of peptides, the enkephalins.

Table 1: Expected Coupling Efficiency of N-Methylated vs. Non-Methylated Amino Acids

| Amino Acid | Coupling Reagent | Expected Relative Coupling Efficiency | Key Considerations |

| Fmoc-Tyr(tBu)-OH | HBTU/DIPEA | High | Standard conditions are generally sufficient. |

| This compound | HBTU/DIPEA | Moderate to Low | Steric hindrance significantly reduces reaction rate. |

| This compound | HATU/DIPEA | High | More potent coupling reagent overcomes steric hindrance. |

| This compound | COMU/DIPEA | Very High | Often considered one of the most efficient reagents for difficult couplings. |

Table 2: Factors Influencing Racemization of this compound During Coupling

| Factor | Impact on Racemization | Mitigation Strategy |

| Coupling Reagent | Uronium/aminium salt reagents can increase racemization risk. | Use of additives like OxymaPure can suppress racemization. |

| Base | Stronger bases (e.g., DIPEA) can promote racemization. | Use of weaker bases like collidine is recommended. |

| Pre-activation Time | Longer pre-activation times can lead to increased racemization. | Minimize pre-activation time before adding to the resin. |

| Temperature | Higher temperatures can increase the rate of racemization. | Perform couplings at room temperature or below if necessary. |

Table 3: Opioid Receptor Binding Affinities of N-Methylated Enkephalin Analogues

| Peptide | μ Receptor Ki (nM) | δ Receptor Ki (nM) | κ Receptor Ki (nM) |

| H-Dmt-c[D-Cys-Gly-Phe-L-Cys]NH₂ | 0.35 | 0.18 | 1.8 |

| H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys]NH₂ | 0.72 | 1.3 | 3.5 |

| H-Dmt-c[D-Cys-Gly-Phe(NMe)-L-Cys(NMe)]NH₂ | 1.5 | 4.2 | 11 |

Data adapted from literature on enkephalin analogues. Dmt = 2',6'-dimethyltyrosine, a tyrosine analogue.

Experimental Protocols

Protocol for Coupling of this compound in SPPS

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated tyrosine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh deprotection solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring the reaction: Perform a Kaiser test or a chloranil test to check for the presence of free secondary amines. A negative result indicates a complete reaction. If the test is positive, a second coupling may be necessary.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence. Note that coupling to the N-methylated tyrosine residue is the most challenging step.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Add the filtrate dropwise to a 10-fold excess of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol for Monitoring Coupling to N-Methylated Amino Acids (Chloranil Test)

The Kaiser test, which detects primary amines, is not suitable for monitoring coupling to secondary amines. The chloranil test is a useful alternative.

Reagents:

-

Solution A: 2% (w/v) chloranil in toluene

-

Solution B: 2% (v/v) acetaldehyde in DMF

Procedure:

-

Take a small sample of the resin beads after the coupling reaction and wash them with DMF.

-

Add 1-2 drops of Solution A and 1-2 drops of Solution B to the beads.

-

Let the mixture stand at room temperature for 5 minutes.

-

Observation:

-

Blue or green beads: Positive result, indicating the presence of unreacted secondary amines (incomplete coupling).

-

Yellow or colorless beads: Negative result, indicating a complete coupling reaction.

-

Visualizing Workflows and Signaling Pathways

Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Opioid Receptor Signaling Pathway

N-methylated tyrosine residues are often incorporated into synthetic opioid peptides, such as enkephalin analogues, to enhance their therapeutic properties. These peptides primarily exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

Caption: Simplified opioid receptor signaling pathway activated by an N-methylated tyrosine-containing enkephalin analogue.

Conclusion

This compound is an indispensable tool for the synthesis of peptides with enhanced therapeutic potential. The strategic incorporation of an N-methylated tyrosine residue can significantly improve a peptide's metabolic stability and membrane permeability. However, the successful synthesis of N-methylated peptides requires careful consideration of the challenges posed by steric hindrance, including the selection of appropriate coupling reagents and reaction conditions to ensure high coupling efficiency and minimize racemization. The detailed protocols and comparative data presented in this guide provide a framework for researchers to effectively utilize this compound in their peptide synthesis endeavors, ultimately contributing to the development of novel and more effective peptide-based therapeutics.

An In-depth Technical Guide to N-methylated Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of peptide structures is a cornerstone of modern drug discovery and development. Among the various chemical alterations, N-methylation of the peptide backbone has emerged as a powerful tool to enhance the therapeutic potential of peptide-based drugs. This modification, which involves the substitution of an amide hydrogen with a methyl group, imparts significant advantages, including increased metabolic stability, improved cell permeability, and enhanced conformational control.[1][2] N-methylated amino acids are prevalent in numerous naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A, underscoring their evolutionary importance in the creation of drug-like molecules.[2]

However, the incorporation of N-methylated amino acids into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance imposed by the N-methyl group. This guide provides a comprehensive technical overview of the synthesis of N-methylated amino acid building blocks, strategies for their efficient incorporation during SPPS, methods for monitoring these challenging coupling reactions, and the profound impact of N-methylation on the final peptide's properties.

I. Synthesis of Fmoc-N-methyl-amino Acids

The availability of high-quality Fmoc-protected N-methylated amino acids is a prerequisite for their successful incorporation in SPPS. While a growing number of these building blocks are commercially available, in-house synthesis is often necessary for novel or non-standard residues. Two predominant methods for the synthesis of Fmoc-N-methyl-amino acids are the oxazolidinone method and the on-resin Biron-Kessler method.

A. The Oxazolidinone Method

This solution-phase method is a highly efficient route for preparing Fmoc-N-methyl-α-amino acids.[3] It proceeds via an intermediate 5-oxazolidinone, which is subsequently reduced.

Fmoc_AA [label="Fmoc-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolidinone [label="Intermediate\n5-Oxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_N_Me_AA [label="Fmoc-N-methyl-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for edge routing p1 [shape=point, width=0.01, height=0.01]; p2 [shape=point, width=0.01, height=0.01];

// Edges Fmoc_AA -> p1 [arrowhead=none]; p1 -> Oxazolidinone [label=" (CH₂O)n, p-TSA ", fontcolor="#5F6368", fontsize=10, color="#4285F4"]; Oxazolidinone -> p2 [arrowhead=none]; p2 -> Fmoc_N_Me_AA [label=" Et₃SiH, Lewis Acid ", fontcolor="#5F6368", fontsize=10, color="#EA4335"]; }

Caption: Synthesis of Fmoc-N-methyl-amino acids via the oxazolidinone method.Experimental Protocol: Synthesis of Fmoc-N-methyl-Alanine

-

Formation of the 5-Oxazolidinone:

-

Suspend Fmoc-Alanine (1 mmol), paraformaldehyde (200 mg), and a catalytic amount of p-toluenesulfonic acid (20 mg) in toluene (100 ml).

-

Heat the mixture to reflux with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, cool the reaction mixture and evaporate the solvent under reduced pressure. The crude oxazolidinone can often be used in the next step without further purification.

-

-

Reductive Ring Opening:

-

Dissolve the crude oxazolidinone (1 mmol) in dry dichloromethane (DCM, 5 ml).

-

Add a Lewis acid, such as aluminum chloride (AlCl₃, 2 mmol), to the solution.

-

Add triethylsilane (Et₃SiH, 2 mmol) dropwise to the stirred solution. The reaction is typically complete in under 4 hours at room temperature.[4]

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic phase, wash with water and brine, and then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield Fmoc-N-methyl-Alanine.[5]

-

B. The Biron-Kessler Method (On-Resin)

This method allows for the N-methylation of an amino acid that is already attached to the solid support, offering a site-selective modification. It involves a three-step process: protection of the α-amino group with an ortho-nitrobenzenesulfonyl (o-NBS) group, methylation, and subsequent deprotection of the o-NBS group.[6]

Start [label="Peptide-Resin with\nFree N-terminus", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonylation [label="Sulfonylation", fillcolor="#FBBC05", fontcolor="#202124"]; Methylation [label="N-Methylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deprotection [label="o-NBS Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Peptide-Resin with\nN-methylated N-terminus", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Sulfonylation [label=" o-NBS-Cl, Collidine ", fontcolor="#5F6368", fontsize=10]; Sulfonylation -> Methylation [label=" Dimethyl sulfate, DBU ", fontcolor="#5F6368", fontsize=10]; Methylation -> Deprotection [label=" Mercaptoethanol, DBU ", fontcolor="#5F6368", fontsize=10]; Deprotection -> End; }

Caption: Workflow for on-resin N-methylation using the Biron-Kessler method.Experimental Protocol: On-Resin N-methylation

-

Sulfonylation:

-

Swell the peptide-resin (1 eq) in N-Methyl-2-pyrrolidone (NMP).

-

Treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in NMP for 15-30 minutes at room temperature.[6]

-

Wash the resin thoroughly with NMP and DCM.

-

-

N-Methylation:

-

Treat the sulfonated resin with a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 eq) and dimethyl sulfate (5 eq) in NMP for 5 minutes.[6]

-

Repeat the methylation step to ensure complete reaction.

-

Wash the resin with NMP and DCM.

-

-

o-NBS Deprotection:

-

Treat the resin with a solution of 2-mercaptoethanol (20 eq) and DBU (10 eq) in NMP for 5 minutes.[6]

-

Repeat the deprotection step.

-

Wash the resin thoroughly with NMP and DCM to yield the peptide-resin with a free N-methylated amine, ready for the next coupling step.

-

II. Challenges and Strategies for Coupling N-methylated Amino Acids in SPPS

The primary difficulty in incorporating N-methylated amino acids lies in the steric hindrance of the secondary amine, which significantly reduces its nucleophilicity. This can lead to slow and incomplete coupling reactions, resulting in deletion sequences in the final peptide.[1][5] Consequently, standard coupling conditions are often insufficient, necessitating more potent coupling reagents and optimized protocols.

A. Monitoring Coupling Reactions

The standard Kaiser test, which detects primary amines, is ineffective for monitoring the acylation of the secondary amine of an N-methylated residue.[7] A reliable alternative is the bromophenol blue test.

Experimental Protocol: Bromophenol Blue Test

-

Preparation of Test Solution: Dissolve 3 mg of bromophenol blue in 100 mL of DMF.[8]

-

Test Procedure:

-

Withdraw a small sample of resin beads (10-15) into a test tube.

-

Thoroughly wash the beads with fresh DMF to remove any residual base.

-

Add 1-2 drops of the bromophenol blue test solution.

-

Observe the color of the beads immediately.

-

B. Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance of N-methylated amino acids. Uronium/aminium and phosphonium salt-based reagents are generally preferred due to their high reactivity.

| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency for N-methyl AA | Key Considerations |

| HATU | Uronium/Aminium Salt | 30 min - 4 hr | Very High | Generally the most effective reagent; lower risk of racemization compared to HBTU. Can cause guanidinylation of the N-terminus if used in excess.[7][9][10] |

| HBTU | Uronium/Aminium Salt | 1 - 4 hr | Moderate to High | Less effective than HATU, especially for coupling two adjacent N-methyl residues. Higher risk of racemization.[7][9] |

| PyBOP/PyAOP | Phosphonium Salt | 30 min - 2 hr | High | Highly effective, particularly for difficult couplings. PyAOP is often considered superior to PyBOP. No risk of guanidinylation.[1][11] |

| COMU | Uronium/Aminium Salt | 30 min - 2 hr | Very High | Efficiency comparable to HATU but is non-explosive and has better solubility.[12] |

| T3P® | Phosphonic Anhydride | 5 min - 1 hr | High | A "green" coupling reagent with water-soluble byproducts. Shows low racemization and is effective for hindered couplings.[13][14] |

| BOP-Cl | Phosphonium Salt | 1 - 4 hr | Moderate to High | A more traditional reagent that can be effective for hindered couplings. |

Experimental Protocol: General Coupling of an Fmoc-N-methyl-amino Acid using HATU

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly.

-

Activation Solution: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq), HATU (4 eq), and N,N-Diisopropylethylamine (DIEA) (8 eq) in DMF.[7]

-

Pre-activation: Allow the activation solution to stand for 1-3 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling onto another N-methyl residue), a second coupling may be required.

-

Monitoring: Perform a bromophenol blue test to confirm reaction completion.

-

Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Start [label="Couple Fmoc-N-Me-AA", fillcolor="#F1F3F4", fontcolor="#202124"]; Choose_Reagent [label="Select High-Activity\nCoupling Reagent\n(e.g., HATU, PyAOP, COMU)", fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Coupling [label="Perform Coupling\n(1-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Monitor with\nBromophenol Blue Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Coupling Complete?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Recouple or\nIncrease Reaction Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash and Proceed\nto Next Cycle", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Choose_Reagent; Choose_Reagent -> Perform_Coupling; Perform_Coupling -> Monitor; Monitor -> Decision; Decision -> Wash [label=" Yes ", fontcolor="#5F6368", fontsize=10]; Decision -> Recouple [label=" No ", fontcolor="#5F6368", fontsize=10]; Recouple -> Perform_Coupling; }

Caption: Decision workflow for coupling N-methylated amino acids in SPPS.C. Common Side Reactions and Mitigation Strategies

The synthesis of N-methylated peptides can be prone to several side reactions:

-

Racemization: The harsh activation required for coupling can increase the risk of epimerization. Using reagents like HATU, which are known to suppress racemization, and minimizing pre-activation times are crucial.[9]

-

Diketopiperazine Formation: This is particularly prevalent at the dipeptide stage, especially if Proline is one of the first two residues. Using 2-chlorotrityl chloride resin can sterically hinder this cyclization.[15]

-

Aggregation: N-methylated peptides can be highly hydrophobic and prone to aggregation, which hinders subsequent reaction steps. Using specialized resins (e.g., TentaGel) or modifying synthesis conditions (e.g., higher temperature, different solvents like NMP) can help disrupt aggregation.[15]

-

Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminus to form an irreversible guanidinium cap, terminating the peptide chain. This is minimized by pre-activating the amino acid for a short period before adding it to the resin.[15]

III. Impact of N-Methylation on Peptide Properties

The introduction of N-methyl groups has a profound and multifaceted impact on the physicochemical and biological properties of peptides.

A. Enhanced Proteolytic Stability

N-methylation provides a steric shield that protects the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological systems.[16]

| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - |

| (DKLYWWEFL) | N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 |

| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 | |

| Hypothetical Peptide | Unmodified | Human Serum | ~0.8 hours | - |

| with N,N-Dimethyl-L-Valine | Human Serum | ~18 hours | ~22.5 | |

| Data sourced from studies on N-methyl scanning mutagenesis and in vitro serum stability.[16][17] |

B. Modulation of Receptor Binding Affinity

By constraining the peptide backbone, N-methylation can lock the peptide into a bioactive conformation, potentially enhancing receptor affinity and selectivity. However, the effect is highly position-dependent and can also lead to a decrease in binding.[18]

| Peptide Analogue | Modification | Receptor Subtype | Binding Affinity (Ki, nM) |

| Somatostatin Octapeptide | Parent (non-methylated) | hsst2 | 0.45 |

| N-Me-Phe³ | hsst2 | 0.18 | |

| N-Me-Trp⁸ | hsst2 | 21 | |

| Cyclic Enkephalin | Parent (non-methylated) | μ-opioid | 1.2 |

| δ-opioid | 2.5 | ||

| N-Me-Tyr¹ | μ-opioid | 0.8 | |

| δ-opioid | 15.6 | ||

| Data adapted from studies on somatostatin and enkephalin analogues.[18] |

Conclusion

The incorporation of N-methylated amino acids is a validated and powerful strategy for enhancing the drug-like properties of therapeutic peptides. While their synthesis and incorporation into peptide chains present challenges due to steric hindrance, these can be effectively overcome through the use of optimized protocols and highly reactive coupling reagents. A thorough understanding of the available synthetic methodologies, coupling strategies, and analytical monitoring techniques is essential for researchers to successfully harness the benefits of N-methylation. The profound impact on proteolytic stability and the ability to fine-tune receptor affinity make N-methylated peptides a critical area of focus in the ongoing development of novel peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. An improved synthesis of Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. bachem.com [bachem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. peptide.com [peptide.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-N-Me-Tyr(tBu)-OH, a crucial building block in modern peptide synthesis. This document outlines its chemical properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS), offering a valuable resource for professionals in drug development and chemical research.

Core Compound Data

This compound, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-O-tert-butyl-L-tyrosine, is a derivative of the amino acid tyrosine.[1] The presence of the N-methyl group can significantly impact the conformational properties of the resulting peptide, often enhancing its metabolic stability and cell permeability. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain, while the fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which is central to its application in SPPS.

| Parameter | Value | References |

| CAS Number | 133373-24-7 | [1][2][3][4][5] |

| Molecular Weight | 473.56 g/mol | [1][3][6] |

| Molecular Formula | C29H31NO5 | [1][2][3][4][6] |

| Form | Powder or crystals | [3] |

| Purity | ≥97% | [3] |

| Melting Point | 186-191 °C | [1][3] |

| Storage Temperature | 2-8°C | [3] |

Application in Peptide Synthesis

This compound is primarily utilized as a monomeric unit in Fmoc-based solid-phase peptide synthesis.[3] SPPS allows for the efficient and controlled assembly of a peptide chain on a solid support. The N-methylation of the peptide backbone can prevent the formation of certain secondary structures and reduce susceptibility to enzymatic degradation, making it a valuable modification in the design of therapeutic peptides.

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink amide resin) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

- Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.

- This is achieved by treating the resin with a 20% solution of piperidine in DMF.

- The reaction is typically complete within 10-20 minutes.

- Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and excess piperidine.

3. Amino Acid Coupling:

- Dissolve this compound and a coupling reagent (e.g., HATU, HBTU) in DMF.

- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the solution to activate the carboxylic acid.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.

4. Washing:

- After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

5. Chain Elongation:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

- Once the peptide synthesis is complete, the peptide is cleaved from the solid support.

- Simultaneously, the side-chain protecting groups (including the tBu group on the tyrosine) are removed.

- This is typically achieved by treating the resin with a cleavage cocktail, often a mixture containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

7. Purification:

- The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether.

- The precipitated peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Relationships

Caption: Workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis.

References

Proper Storage and Handling of Fmoc-N-Me-Tyr(tBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage and handling procedures for Fmoc-N-Me-Tyr(tBu)-OH (Fmoc-N-methyl-O-tert-butyl-L-tyrosine), a critical building block in solid-phase peptide synthesis. Adherence to these guidelines is essential to ensure the chemical integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a white to off-white powder or crystalline solid.[1] Key identifiers and properties are summarized in the table below.

| Property | Value |

| Chemical Name | Fmoc-N-methyl-O-tert-butyl-L-tyrosine |

| CAS Number | 133373-24-7[1] |

| Molecular Formula | C₂₉H₃₁NO₅[1] |

| Molecular Weight | 473.56 g/mol [1] |

| Appearance | Powder or crystals[1] |

| Melting Point | 186-191 °C[1] |

Storage Conditions

Proper storage is crucial to prevent degradation and maintain the quality of this compound. Recommendations vary slightly among suppliers, but the following general guidelines should be followed.

Quantitative Storage Recommendations

| Condition | Temperature | Duration | Notes |

| Short-term Storage | 2-8°C[1] | Up to one week | Keep tightly sealed and protected from moisture. |

| Long-term Storage | -20°C | Up to 6 months or longer | For optimal stability, store in a freezer. Aliquoting is recommended to avoid multiple freeze-thaw cycles. |

Handling Procedures

Due to the limited availability of a specific safety data sheet (SDS) for this compound, it is prudent to handle it with the care afforded to similar chemical reagents, such as its non-methylated counterpart, Fmoc-Tyr(tBu)-OH. The primary hazards associated with similar powdered amino acid derivatives include skin, eye, and respiratory irritation.[5]

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask (e.g., N95) may be appropriate. |

General Handling Practices

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Dispensing: Avoid generating dust when weighing or transferring the powder. Use appropriate tools and techniques for handling solids.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

Detailed experimental protocols for the stability and purity analysis of this compound are not widely published. However, standard analytical techniques used for similar compounds, such as High-Performance Liquid Chromatography (HPLC), can be adapted. The following is a representative HPLC protocol for the analysis of the related compound Fmoc-Tyr(tBu)-OH, which can serve as a starting point.[2]

Representative HPLC Purity Analysis Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient appropriate for eluting the compound of interest.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Diagrams

The following diagrams illustrate the logical workflows for the proper storage and handling of this compound.

Caption: Workflow for the storage of this compound.

Caption: General workflow for the safe handling of this compound.

References

Safety Datasheet for Fmoc-N-Me-Tyr(tBu)-OH: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Fmoc-N-Me-Tyr(tBu)-OH (Fmoc-N-methyl-O-tert-butyl-L-tyrosine), a key building block in peptide synthesis. Adherence to the following protocols and safety measures is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling. This compound is typically a white to off-white powder or crystalline solid.[1][2]

| Property | Value |

| Chemical Name | N-Fmoc-N-methyl-O-tert-butyl-L-tyrosine |

| Synonyms | Fmoc-MeTyr(tBu)-OH |

| CAS Number | 133373-24-7[1][2] |

| Molecular Formula | C₂₉H₃₁NO₅[1][2] |

| Molecular Weight | 473.56 g/mol [1][2] |

| Appearance | Powder or crystals[1][2] |

| Melting Point | 186-191 °C[1][2] |

| Solubility | Soluble in Dimethylformamide (DMF) |

| Optical Activity | [α]22/D -49.0°, c = 0.5% in DMF[1][2] |

Hazard Identification and Classification

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may not classify it as a hazardous substance, it is prudent to handle it with care, assuming potential hazards based on aggregated data for similar compounds.

GHS Hazard Statements (Aggregated from multiple sources for similar compounds):

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed[3][4] |

| H315 | Causes skin irritation[3][4] |

| H319 | Causes serious eye irritation[3][4] |

| H335 | May cause respiratory irritation[3][4] |

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[5]

-

Skin Contact: May cause skin irritation.[4]

First-Aid Measures

Immediate medical attention may be required in case of exposure. Always show the safety data sheet to the attending physician.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a physician.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6] |

Caption: GHS Pictogram for Irritant Hazards.

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Practice good industrial hygiene: do not eat, drink, or smoke in work areas and wash hands thoroughly after handling.[6]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[6]

-

Long-term storage: -20°C is recommended for solid this compound to protect it from moisture.[7]

| Storage Condition | Duration | Stability |

| -20°C (Solid) | ≥ 4 years | Stable[7][8] |

| 2-8°C (Solid) | Not specified | Recommended for short-term[1][2] |

| -80°C (in Solution) | 6 months | Stable[7] |

| -20°C (in Solution) | 1 month | Stable[7] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, a dust respirator may be necessary.[5]

-

Containment: Sweep or shovel up the spilled material. Avoid generating dust.

-

Disposal: Place the material into a suitable, labeled container for waste disposal.[5]

-

Cleaning: Clean the spill area thoroughly.

-

Environmental Precautions: Do not let the product enter drains.

Caption: Workflow for Responding to an Accidental Spill.

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling larger quantities or when dust formation is likely.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 or P1 dust mask.[5]

Stability and Reactivity

Chemical Stability:

-

Stable under recommended storage conditions.[5]

Incompatible Materials:

-

Strong oxidizing agents.

Hazardous Decomposition Products:

-

Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO₂) and nitrogen (NOx).[5]

Degradation Pathways:

-

The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc protecting group.

-

The tert-butyl ether protecting group on the tyrosine side chain is generally stable to basic conditions but can be removed by strong acids.[7]

Caption: Potential Degradation Pathways for this compound.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The available information is primarily based on the potential hazards of similar compounds.

-

Acute Toxicity: No specific LD50 data is available for this compound. It is categorized as potentially harmful if swallowed.[3][4]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by OSHA.[5]

-

Reproductive Toxicity: No data available.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[5]

-

Aspiration Hazard: No data available.[5]

Experimental Protocols

Forced Degradation Study Protocol:

This protocol is designed to identify potential degradation products and pathways.

-

Acidic Hydrolysis: Dissolve a known amount of this compound in a 0.1 M HCl solution. Heat the solution at 60°C for 24 hours.[7]

-

Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature for 8 hours.[7]

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.[7]

-

Thermal Degradation: Expose the solid compound to a temperature of 105°C for 24 hours.[7]

-

Analysis: Analyze all stressed samples by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and to characterize the degradation products.

HPLC Purity Analysis Protocol:

This protocol is for quantifying the purity of this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[7]

-

Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to ensure the separation of the main compound from any impurities.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 280 nm).

-

Column Temperature: 30°C.[7]

Ecological Information

No specific data is available on the ecological effects of this compound. It is important to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of as unused product.

This guide is intended to provide comprehensive safety information for experienced researchers and professionals. Always consult the specific Safety Data Sheet provided by your supplier and adhere to all institutional safety protocols.

References

- 1. This compound 97 133373-24-7 [sigmaaldrich.com]

- 2. This compound 97 133373-24-7 [sigmaaldrich.com]

- 3. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. caymanchem.com [caymanchem.com]

The Sentinel of Synthesis: An In-depth Technical Guide to the t-Butyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic deployment of protecting groups is paramount to achieving high-fidelity and efficient molecular construction. Among the arsenal of protective moieties, the tert-butyl (tBu) group stands as a stalwart guardian, prized for its unique combination of steric bulk, stability under a range of conditions, and selective lability. This technical guide provides a comprehensive exploration of the t-butyl protecting group, detailing its fundamental properties, applications in masking various functional groups, and the precise methodologies for its installation and removal. Particular emphasis is placed on its pivotal role in modern drug development and peptide synthesis, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its utility.

Core Principles of the t-Butyl Protecting Group

The efficacy of the t-butyl group as a protective shield stems from its distinct structural and electronic properties. The bulky tertiary arrangement of carbon atoms provides significant steric hindrance, effectively shielding the protected functional group from a wide array of reagents. Chemically, the tBu group is characterized by its high stability in neutral and basic environments, as well as its resistance to many nucleophiles and organometallic reagents.[1][2] This robustness allows for extensive chemical modifications on other parts of a molecule without disturbing the protected site.

Conversely, the tBu group's Achilles' heel lies in its susceptibility to acidic conditions. This acid-lability is the cornerstone of its utility, enabling its clean and efficient removal at a desired stage of a synthetic sequence. The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable tertiary carbocation (the t-butyl cation), which typically eliminates as isobutylene gas, driving the reaction to completion.[1][3] This predictable and often irreversible cleavage makes the tBu group an invaluable component of orthogonal protection strategies, most notably in solid-phase peptide synthesis (SPPS).[4]

Applications in Protecting Key Functional Groups

The versatility of the tBu group is evident in its ability to protect a variety of common functional groups, including alcohols, carboxylic acids, amines, and thiols.

t-Butyl Ethers (for Alcohols)

The protection of hydroxyl groups as t-butyl ethers is a common strategy to prevent their unwanted participation in reactions such as oxidation or acylation.[5][6] The t-butyl ether is generally stable to strongly basic conditions and organometallic reagents.[7]

t-Butyl Esters (for Carboxylic Acids)

Masking carboxylic acids as t-butyl esters is a cornerstone of many multi-step syntheses, particularly in peptide chemistry.[8] The t-butyl ester effectively shields the acidic proton and the carbonyl carbon from nucleophilic attack and basic conditions.[1][8]

t-Butyl Carbamates (Boc Group for Amines)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[2][9] It is readily introduced using di-tert-butyl dicarbonate (Boc anhydride) and is a key component of the Boc/Bzl strategy in peptide synthesis.[10][11] The Boc group is stable to a wide range of non-acidic conditions but is easily removed with acids like trifluoroacetic acid (TFA).[2][9]

t-Butyl Thioethers (for Thiols)

The thiol group in cysteine is highly nucleophilic and prone to oxidation, necessitating its protection during peptide synthesis.[12] The t-butyl thioether provides robust protection and can be removed under specific acidic conditions.[13]

Quantitative Data: A Comparative Overview of Protection and Deprotection Methods

The selection of appropriate reagents and conditions for the introduction and removal of the tBu group is critical for the success of a synthetic route. The following tables summarize quantitative data for common methods.

Table 1: Introduction of t-Butyl Protecting Groups

| Functional Group | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Reference(s) |

| Alcohol (Ether) | Isobutylene, cat. H₂SO₄ | Dichloromethane | 0 to RT | High | [7] |

| Alcohol (Ether) | t-Butyl 2,2,2-trichloroacetimidate, Tf₂NH, 2,6-lutidine | Dichloromethane | RT | High | [14] |

| Carboxylic Acid (Ester) | Isobutylene, cat. H₂SO₄ | Dichloromethane/tert-Butyl Acetate | RT | High | [8] |

| Carboxylic Acid (Ester) | tert-Butanol, cat. H₂SO₄ | Dichloromethane | RT | High | [8] |

| Carboxylic Acid (Ester) | Boc₂O, DMAP | THF | 40 | High | [15] |

| Amine (Boc-Carbamate) | Boc₂O, NaOH or DMAP | Water/THF or Acetonitrile | 0 to RT | High | [2][9] |

Table 2: Deprotection of t-Butyl Protecting Groups

| Protected Group | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |

| t-Butyl Ester | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | RT | 0.5 - 2 h | >90 | [1][3] |

| t-Butyl Ester | Formic Acid | - | 50 - 60 | 1 - 3 h | >90 | [1] |

| t-Butyl Ester | 85% aq. H₃PO₄ | Dichloromethane | RT - 50 | 12 - 24 h | High | [16][17][18] |

| t-Butyl Ester | ZnBr₂ | Dichloromethane | RT | 24 h | Good | [3][19] |

| t-Butyl Ester | Magic Blue, Et₃SiH | Dichloromethane | RT | < 1 h | ~95 | [20][21] |

| t-Butyl Ether | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | Variable | High | [7] |

| t-Butyl Ether | 85% aq. H₃PO₄ | Dichloromethane | RT | 14 h | 82 | [17] |

| Boc-Carbamate | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | < 1 h | High | [9] |

| Boc-Carbamate | HCl | Dioxane or Methanol | RT | Variable | High | [9] |

| Boc-Carbamate | Oxalyl Chloride | Methanol | RT | 1 - 4 h | up to 90 | [22] |

Key Experimental Protocols

The following are detailed methodologies for the protection of a carboxylic acid as a t-butyl ester and its subsequent deprotection, as well as the protection of an amine with a Boc group and its removal.

Protocol 1: Protection of a Carboxylic Acid as a t-Butyl Ester using Isobutylene

-

Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[8]

-

Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid.[8]

-

Bubble excess isobutylene gas through the solution at room temperature. Alternatively, add an excess of liquid isobutylene.[7]

-

Stir the reaction at room temperature and monitor its completion by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the t-butyl ester by column chromatography if necessary.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

-

Dissolve the t-butyl ester-containing compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[3][18]

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of DCM:TFA).[3]

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[18]

-

The crude carboxylic acid can be purified by precipitation, crystallization, or chromatography.

Protocol 3: Protection of an Amine with the Boc Group

-

Dissolve the amine (1.0 equiv.) in a suitable solvent system, such as a mixture of THF and water.

-

Add a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), to the solution.[9]

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 equiv.) to the mixture.[9]

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Perform an aqueous work-up, typically involving extraction with an organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield the Boc-protected amine.

-

Purify by chromatography if necessary.

Protocol 4: Deprotection of a Boc-Protected Amine using HCl in Dioxane

-

Dissolve the Boc-protected amine in a minimal amount of an appropriate solvent, such as methanol or ethyl acetate.

-

Add a solution of HCl in dioxane (e.g., 4 M) in excess.

-

Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure.

-

The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Visualizing the Role of the tBu Group

Diagrams generated using Graphviz (DOT language) provide clear visual representations of key processes involving the tBu protecting group.

Conclusion

The tert-butyl protecting group is an indispensable tool in the arsenal of the modern synthetic chemist. Its unique combination of stability and selective, acid-catalyzed removal provides a robust and versatile strategy for the protection of a wide range of functional groups. A thorough understanding of the principles governing its use, coupled with access to reliable experimental protocols, empowers researchers in academia and industry to design and execute complex synthetic routes with greater efficiency and precision. As the demand for novel pharmaceuticals and complex molecular architectures continues to grow, the strategic application of the tBu group will undoubtedly remain a cornerstone of successful organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. t-Butyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. researchgate.net [researchgate.net]

- 14. tert-Butyl Ethers [organic-chemistry.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. tert-Butyl Esters [organic-chemistry.org]

- 22. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

Core Features of Fmoc-Protected Amino Acids

An In-depth Technical Guide to the for Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a testament to its unique chemical properties that enable the efficient and reliable synthesis of complex peptide sequences.[3][4] This technical guide provides a comprehensive overview of the core features of Fmoc-protected amino acids, their application in SPPS, detailed experimental protocols, and quantitative data to inform synthetic strategies.

The utility of the Fmoc group in peptide synthesis is founded on several key characteristics that facilitate a robust and versatile synthetic methodology.[1]